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Compound of Interest

Compound Name: 4-Bromo-6-fluoroquinoline

Cat. No.: B1289494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-6-fluoroquinoline is a key building block in medicinal chemistry, particularly

recognized for its role as a crucial intermediate in the synthesis of novel therapeutic agents. Its

unique substitution pattern allows for diverse chemical modifications, making it a valuable

scaffold in the development of targeted therapies. This technical guide provides a

comprehensive overview of the commercial availability of 4-Bromo-6-fluoroquinoline, a

summary of its suppliers, detailed experimental protocols for its synthesis and common

reactions, and an exploration of its application in the context of inhibiting the Indoleamine 2,3-

dioxygenase 1 (IDO1) signaling pathway, a critical target in cancer immunotherapy.

Commercial Availability and Suppliers
4-Bromo-6-fluoroquinoline is commercially available from a range of chemical suppliers

catering to the research and development sector. The purity, available quantities, and pricing

can vary among vendors. A summary of key suppliers and their offerings is presented below.
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Supplier
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity
Available
Quantitie
s

Price
(USD)

Sigma-

Aldrich

661463-

17-8
C₉H₅BrFN 226.05

AldrichCP

R
1 g

$379.00 -

$541.00

Ossila
661463-

17-8
C₉H₅BrFN 226.05 >98%

500 mg, 1

g, 2 g

Contact for

pricing

Apollo

Scientific

661463-

17-8
C₉H₅BrFN 226.05 98%

250mg, 1g,

5g, 25g,

100g

£15.00 -

£864.00

ChemicalB

ook

661463-

17-8
C₉H₅BrFN 226.05

Varies by

supplier

Varies by

supplier

Varies by

supplier

Fisher

Scientific

661463-

17-8
C₉H₅BrFN 226.05

Not

specified
1 g

Contact for

pricing

MySkinRec

ipes

661463-

17-8
C₉H₅BrFN 226.05 95%

Contact for

pricing

Contact for

pricing

ChemUniv

erse

1416500-

78-1 (for 4-

BROMO-6-

FLUOROIS

OQUINOLI

NE)

C₉H₅BrFN 226.05 95% 50MG $297.00

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers

directly for the most current information. The AldrichCPR designation from Sigma-Aldrich

indicates that the product is provided for early discovery research and analytical data is not

collected by the supplier; the buyer is responsible for confirming identity and purity.

Synthesis and Experimental Protocols
Synthesis of 4-Bromo-6-fluoroquinoline
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A common synthetic route to 4-Bromo-6-fluoroquinoline involves the bromination of 6-fluoro-

4-hydroxyquinoline.[1]

General Procedure:

To a solution of 6-fluoro-4-hydroxyquinoline (1 equivalent) in a suitable solvent such as N,N-

dimethylformamide (DMF), phosphorus oxybromide (POBr₃) or another brominating agent is

added. The reaction mixture is heated to facilitate the conversion. Upon completion, the

reaction is quenched, and the product is isolated and purified, typically by crystallization or

column chromatography.

A specific patented procedure describes the following: To a solution of 4-hydroxy-6-

fluoroquinoline (20 g, 122.58 mmol) in DMF (130 mL) heated to 60 °C was slowly added

phosphorus tribromide (13 mL, 1.15 equiv.).[1] The reaction mixture was heated at 45 °C with

stirring for 45 min.[1] After the reaction was completed, it was cooled to room temperature and

the reaction solution was diluted with water (200 mL).[1] Subsequently, Na₂CO₃ was slowly

added until the pH of the reaction solution reached 10.[1] The precipitated solid product was

collected by filtration.[1] The solid was dissolved in ethyl acetate (200 mL) and the solution was

concentrated to dryness.[1] The residue was purified by column chromatography (eluent: ethyl

acetate) to afford the target product 4-bromo-6-fluoroquinoline as a pale yellow solid (22 g,

79% yield).[1]
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Synthesis of 4-Bromo-6-fluoroquinoline
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Synthetic pathway for 4-Bromo-6-fluoroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of 4-Bromo-6-fluoroquinoline is susceptible to various

palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of

substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

General Protocol:

A mixture of 4-Bromo-6-fluoroquinoline (1 equivalent), a boronic acid or ester (1.1-1.5

equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃,

Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene) is heated under an inert

atmosphere until the starting material is consumed. The product is then isolated and purified.
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Suzuki-Miyaura Coupling Workflow
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General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

General Protocol:

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with

4-Bromo-6-fluoroquinoline (1 equivalent), an amine (1.1-1.2 equivalents), a palladium

catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g.,

NaOtBu, Cs₂CO₃). An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the

mixture is heated. Reaction progress is monitored by TLC or LC-MS. Upon completion, the

reaction is worked up by filtration through celite, followed by extraction and purification.

Application in Targeting the IDO1 Signaling Pathway
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4-Bromo-6-fluoroquinoline is a critical starting material for the synthesis of linrodostat, a

potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a heme-

containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino

acid tryptophan along the kynurenine pathway.[3]

In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads

to the depletion of tryptophan and the accumulation of kynurenine and its downstream

metabolites.[4][5] This has profound immunosuppressive effects, including the inhibition of

effector T-cell proliferation and function, and the induction of regulatory T-cells (Tregs).[4][6] By

creating an immunosuppressive milieu, tumors can evade immune surveillance and

destruction.[5]

Linrodostat, synthesized from 4-Bromo-6-fluoroquinoline, acts as an IDO1 inhibitor, blocking

the conversion of tryptophan to kynurenine.[7] This restores local tryptophan levels and

reduces the concentration of immunosuppressive kynurenine.[8] The reversal of this

immunosuppressive mechanism enhances the anti-tumor immune response, making IDO1

inhibitors a promising class of drugs for cancer immunotherapy, often used in combination with

other immunotherapies like checkpoint inhibitors.[4]

IDO1 Signaling Pathway in Cancer Immunosuppression

Tryptophan

IDO1catabolized by Kynurenineproduces T-Cell Inhibition &
 Treg Induction Tumor Immune Evasion

Linrodostat
(from 4-Bromo-6-fluoroquinoline) inhibits
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Inhibition of the IDO1 pathway by linrodostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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